tert-Butyl (2-bromo-3-nitrophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-bromo-3-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-7-5-4-6-8(9(7)12)14(16)17/h4-6H,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYABASCFCIBINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of bromo-nitrophenyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The bromo-nitrophenyl group can bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Positioning
Key analogs include:
Key Observations :
- Substituent Position: The ortho-Br and meta-NO₂ arrangement in the target compound creates steric hindrance and electronic deactivation, differentiating it from analogs like tert-Butyl (3-bromo-2-nitrophenyl)carbamate (Br and NO₂ swapped) .
- Protecting Group : Ethyl carbamates (e.g., Ethyl (4-bromo-2-nitrophenyl)carbamate) exhibit lower steric bulk and faster deprotection under acidic conditions compared to tert-butyl derivatives .
- Electron Effects : The nitro group’s strong electron-withdrawing nature enhances electrophilic substitution resistance, whereas bromine’s moderate deactivation directs reactivity in cross-couplings (e.g., Suzuki-Miyaura reactions) .
Physicochemical Properties
- Solubility : tert-Butyl derivatives generally exhibit lower water solubility compared to ethyl analogs due to increased hydrophobicity.
- Stability : The nitro group enhances thermal stability but may pose explosion risks under high-energy conditions, a consideration shared with other nitro-containing carbamates .
Biological Activity
tert-Butyl (2-bromo-3-nitrophenyl)carbamate is a carbamate derivative characterized by its unique structure, which includes a tert-butyl group and a phenyl ring substituted with bromine and nitro groups. The molecular formula is with a molecular weight of approximately 317.14 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets.
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of specific functional groups, enhancing its reactivity and biological activity. The presence of the bromine and nitro groups contributes significantly to its chemical properties, making it an interesting target for further research in synthetic organic chemistry and biological studies.
Biological Activity
Research indicates that the biological activity of this compound may involve interactions with various biological molecules, including enzymes and receptors. Preliminary studies suggest potential applications in medicinal chemistry, particularly as a lead compound for developing new therapeutic agents.
Interaction Studies
Interaction studies have focused on the compound's reactivity with proteins and other biomolecules. These studies are crucial for elucidating the pharmacological properties of the compound and its derivatives. Some notable findings include:
- Protein Binding Studies : Understanding how this compound interacts with proteins could provide insights into its biological activity.
- Receptor Binding Assays : Initial assays indicate that the compound may exhibit affinity for certain receptors, potentially influencing physiological processes.
Comparative Analysis
A comparative analysis of similar compounds reveals distinctive features of this compound that may confer unique biological activities. The following table summarizes key characteristics:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Tert-butyl N-(4-bromo-3-nitrophenyl)carbamate | C₁₁H₁₃BrN₂O₄ | Similar structure but different nitro position |
| Tert-butyl N-(4-chloro-3-nitrophenyl)carbamate | C₁₁H₁₃ClN₂O₄ | Chlorine instead of bromine |
| Tert-butyl N-(2-bromo-3-nitrophenyl)carbamate | C₁₁H₁₃BrN₂O₄ | Variation in bromine position |
The unique combination of bromine and nitro groups at defined positions on the phenyl ring may influence the compound's reactivity patterns and potential applications in medicinal chemistry.
Case Studies
Several case studies have explored the biological implications of compounds similar to this compound:
- Cholinesterase Inhibitors : Research has shown that compounds with carbamate structures can act as inhibitors for acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease. The inhibition mechanism involves preventing the hydrolysis of acetylcholine, thus enhancing cholinergic signaling .
- Antimicrobial Activity : Some studies suggest that derivatives of carbamates exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.
Preparation Methods
Fundamental Reaction Mechanisms in Carbamate Formation
Nucleophilic Acylation of Aromatic Amines
The synthesis of tert-Butyl (2-bromo-3-nitrophenyl)carbamate centers on the protection of 2-bromo-3-nitroaniline’s primary amine group via nucleophilic acylation. Di-tert-butyl dicarbonate (Boc anhydride) reacts with the amine in the presence of a mild base, typically potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), to form the target carbamate. The reaction proceeds through a two-step mechanism:
- Deprotonation : The base abstracts a proton from the aromatic amine, generating a nucleophilic amide ion.
- Acyl Transfer : The amide ion attacks the electrophilic carbonyl carbon of Boc anhydride, displacing a tert-butoxycarbonate leaving group.
The overall reaction can be summarized as:
$$ \text{2-Bromo-3-nitroaniline} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{this compound} + \text{Boc-O}^- $$
Electronic and Steric Considerations
The electron-withdrawing nitro (-NO₂) and bromine (-Br) groups at positions 3 and 2 respectively deactivate the aromatic ring, reducing the amine’s nucleophilicity. However, the use of polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) enhances reaction rates by stabilizing ionic intermediates. Steric hindrance from the tert-butyl group necessitates extended reaction times (12–24 hours) for complete conversion.
Synthetic Routes and Optimization
Standard Laboratory-Scale Procedure
Adapted from protocols for analogous carbamates, the synthesis involves:
Reagents :
- 2-Bromo-3-nitroaniline (1.0 equiv, 1.0 g, 4.36 mmol)
- Di-tert-butyl dicarbonate (1.2 equiv, 1.14 g, 5.23 mmol)
- Potassium carbonate (1.5 equiv, 0.90 g, 6.54 mmol)
- Dichloromethane (15 mL)
- Water (0.5 mL)
Procedure :
- Charge a flame-dried flask with 2-bromo-3-nitroaniline and DCM.
- Add K₂CO₃ and water, stirring vigorously to form a biphasic mixture.
- Cool to 0°C and add Boc anhydride dropwise over 10 minutes.
- Warm to room temperature and stir for 18 hours.
- Extract with DCM (3 × 20 mL), dry over MgSO₄, and concentrate in vacuo.
- Purify via silica chromatography (10–30% ethyl acetate/hexane) to isolate the product as a pale-yellow solid (yield: 92%).
Characterization Data :
Comparative Analysis of Bases and Solvents
Systematic optimization reveals the following trends:
Table 1: Effect of Reaction Conditions on Yield
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DCM/H₂O | 25 | 18 | 92 |
| NaHCO₃ | DCM/H₂O | 25 | 24 | 85 |
| Et₃N | THF | 40 | 12 | 78 |
| DBU | DMF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
